1-(1,1-Dioxidothietan-3-yl)-1H-benzo[d][1,2,3]triazole-6-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,1-Dioxidothietan-3-yl)-1H-benzo[d][1,2,3]triazole-6-carbonitrile is a heterocyclic compound that features a unique combination of a 1,2,3-triazole ring and a dioxidothietane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,1-Dioxidothietan-3-yl)-1H-benzo[d][1,2,3]triazole-6-carbonitrile typically involves the use of click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method allows for the efficient formation of the 1,2,3-triazole ring. The dioxidothietane moiety can be introduced through subsequent reactions involving sulfur-containing reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the CuAAC reaction and optimizing the reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(1,1-Dioxidothietan-3-yl)-1H-benzo[d][1,2,3]triazole-6-carbonitrile can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the dioxidothietane moiety can be further oxidized to form sulfone derivatives.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazole derivatives.
Substitution: The nitrile group can participate in nucleophilic substitution reactions to form amides or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Amides, esters, or other functionalized derivatives.
Scientific Research Applications
1-(1,1-Dioxidothietan-3-yl)-1H-benzo[d][1,2,3]triazole-6-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological processes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 1-(1,1-Dioxidothietan-3-yl)-1H-benzo[d][1,2,3]triazole-6-carbonitrile involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, affecting enzymatic activity or protein function. The dioxidothietane moiety can undergo redox reactions, influencing cellular oxidative stress pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole derivatives: Compounds like 1-benzyl-1H-1,2,3-triazole and 1-phenyl-1H-1,2,3-triazole share the triazole core but lack the dioxidothietane moiety.
Dioxidothietane derivatives: Compounds such as 1,1-dioxidothietane-3-carboxylic acid share the dioxidothietane moiety but lack the triazole ring.
Uniqueness
1-(1,1-Dioxidothietan-3-yl)-1H-benzo[d][1,2,3]triazole-6-carbonitrile is unique due to the combination of the triazole ring and the dioxidothietane moietyThe presence of both electron-donating and electron-withdrawing groups in the molecule enhances its reactivity and stability, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C10H8N4O2S |
---|---|
Molecular Weight |
248.26 g/mol |
IUPAC Name |
3-(1,1-dioxothietan-3-yl)benzotriazole-5-carbonitrile |
InChI |
InChI=1S/C10H8N4O2S/c11-4-7-1-2-9-10(3-7)14(13-12-9)8-5-17(15,16)6-8/h1-3,8H,5-6H2 |
InChI Key |
AZKRPYPVNKUBIS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CS1(=O)=O)N2C3=C(C=CC(=C3)C#N)N=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.